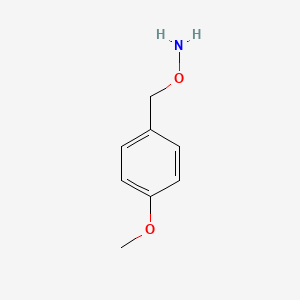

O-(4-Methoxybenzyl)hydroxylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-[(4-methoxyphenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-8-4-2-7(3-5-8)6-11-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSMBIBGGPSEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175250 | |

| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21038-22-2 | |

| Record name | O-[(4-Methoxyphenyl)methyl]hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21038-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021038222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of O-(4-Methoxybenzyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of O-(4-Methoxybenzyl)hydroxylamine. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

Core Chemical Properties

This compound, often referred to as p-methoxybenzyloxyamine, is a hydroxylamine derivative widely utilized in organic synthesis and medicinal chemistry. It is commercially available as both a free base and a more stable hydrochloride salt. The para-methoxybenzyl (PMB) group imparts unique properties, rendering it a valuable reagent, particularly as a protecting group for aldehydes and ketones.[1]

The following table summarizes the key quantitative data for both the free base and hydrochloride salt forms of this compound.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 21038-22-2[1] | 876-33-5[1] |

| Molecular Formula | C₈H₁₁NO₂[1] | C₈H₁₂ClNO₂[1] |

| Molecular Weight | 153.18 g/mol [1] | 189.64 g/mol [1] |

| Appearance | Solid[1] | White crystalline powder/solid[2] |

| Melting Point | Not readily available | 209-211 °C[2] |

| Boiling Point | Not readily available | 286.5 °C at 760 mmHg[2] |

| Solubility | Soluble in organic solvents | Soluble in water and alcohol[2] |

| pKa | Not readily available | Not readily available |

| LogP | 1.0855 | Not readily available |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of O-alkylhydroxylamines is a modification of the Gabriel synthesis. This procedure involves the N-alkylation of N-hydroxyphthalimide followed by hydrazinolysis to release the desired hydroxylamine.

Experimental Protocol: A plausible synthesis based on the Gabriel method.

-

Step 1: N-Alkylation of N-Hydroxyphthalimide.

-

To a solution of N-hydroxyphthalimide (1.0 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.2 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 4-methoxybenzyl chloride (1.1 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate (N-(4-methoxybenzyloxy)phthalimide) by filtration, wash with water, and dry under vacuum.

-

-

Step 2: Hydrazinolysis of N-(4-methoxybenzyloxy)phthalimide.

-

Suspend the dried N-(4-methoxybenzyloxy)phthalimide (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.5 equivalents) to the suspension.

-

Reflux the mixture for 2-3 hours, during which a precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound free base.

-

-

Step 3: Formation of the Hydrochloride Salt.

-

Dissolve the crude free base in diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether or bubble gaseous HCl through the solution until precipitation is complete.

-

Collect the white precipitate of this compound hydrochloride by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum.

-

This compound is primarily used to protect aldehydes and ketones by forming O-protected oximes. These oximes are stable under various reaction conditions and can be cleaved to regenerate the carbonyl group when needed.

Experimental Protocol: Formation of an O-(4-Methoxybenzyl) Oxime.

-

Dissolve the aldehyde or ketone (1.0 equivalent) in ethanol.

-

Add this compound hydrochloride (1.1 equivalents) to the solution.

-

Add a base, such as pyridine or sodium acetate (1.5 equivalents), to neutralize the hydrochloride and facilitate the reaction.

-

Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude O-(4-methoxybenzyl) oxime, which can be further purified by column chromatography if necessary.

The para-methoxybenzyl (PMB) group can be cleaved under oxidative or acidic conditions to regenerate the parent carbonyl compound.

Experimental Protocol: Oxidative Cleavage with DDQ.

-

Dissolve the O-(4-methoxybenzyl) oxime (1.0 equivalent) in a mixture of dichloromethane and water (e.g., 18:1 v/v).

-

Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (2.0-3.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the deprotected aldehyde or ketone.

Role in Drug Development: IDO1 Inhibition

O-alkylhydroxylamines, including O-benzylhydroxylamine and its derivatives, have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[3] IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[3] In the context of cancer, the upregulation of IDO1 in tumor cells leads to the depletion of tryptophan in the tumor microenvironment, which suppresses the proliferation and function of effector T-cells, thereby promoting immune tolerance towards the tumor.[4]

The inhibitory mechanism of O-alkylhydroxylamines is believed to involve the coordination of the hydroxylamine nitrogen to the heme iron in the active site of the IDO1 enzyme, thus blocking the binding of the natural substrate, tryptophan.[3]

By inhibiting IDO1, compounds like this compound can restore local tryptophan levels, thereby reactivating anti-tumor T-cell responses. This makes IDO1 inhibitors a promising class of drugs for cancer immunotherapy, often explored in combination with other immunotherapies like checkpoint inhibitors.[4]

Stability and Storage

This compound hydrochloride is a solid that should be stored in a cool, dry place in a tightly sealed container, away from oxidizing agents.[2] The free base is less stable and should be handled with care, preferably under an inert atmosphere.

Safety Information

This compound hydrochloride is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[2]

References

An In-depth Technical Guide to the Synthesis of O-(4-Methoxybenzyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a robust two-step synthetic route to O-(4-Methoxybenzyl)hydroxylamine hydrochloride, a valuable reagent in medicinal chemistry and drug development. The synthesis involves the initial formation of N-(4-methoxybenzyloxy)phthalimide via a substitution reaction, followed by hydrazinolysis to yield the target compound. This guide presents detailed experimental protocols, tabulated quantitative data for key reaction parameters, and a visual representation of the synthetic workflow.

Core Synthesis Overview

The synthesis of this compound hydrochloride is efficiently achieved through a two-step process. The first step involves the N-alkylation of N-hydroxyphthalimide with 4-methoxybenzyl chloride. The resulting intermediate, N-(4-methoxybenzyloxy)phthalimide, is then subjected to hydrazinolysis to cleave the phthalimide protecting group, affording the desired this compound, which is subsequently converted to its hydrochloride salt.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the two-step synthesis, providing a clear comparison of reagents, conditions, and expected outcomes.

Table 1: Synthesis of N-(4-Methoxybenzyloxy)phthalimide

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 4-Methoxybenzyl chloride | 156.61 | 0.02 | 1.0 | 3.13 g |

| N-Hydroxyphthalimide | 163.13 | 0.02 | 1.0 | 3.26 g |

| Potassium Carbonate | 138.21 | 0.02 | 1.0 | 2.76 g |

| Dimethylformamide (DMF) | - | - | - | 20 mL |

| Product | ||||

| N-(4-Methoxybenzyloxy)phthalimide | 283.28 | - | - | ~4.5 g (Estimated) |

| Reaction Conditions | ||||

| Temperature | - | - | - | 80 °C |

| Reaction Time | - | - | - | 4 hours |

| Yield | - | - | - | ~80% (Estimated) |

Table 2: Synthesis of this compound Hydrochloride

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| N-(4-Methoxybenzyloxy)phthalimide | 283.28 | 0.016 | 1.0 | 4.5 g |

| Hydrazine hydrate (~64%) | ~50.06 | 0.019 | 1.2 | ~0.6 mL |

| Ethanol | - | - | - | 50 mL |

| Concentrated Hydrochloric Acid | - | - | - | To pH 1-2 |

| Product | ||||

| This compound hydrochloride | 189.64 | - | - | ~2.3 g (Estimated) |

| Reaction Conditions | ||||

| Temperature | - | - | - | Reflux |

| Reaction Time | - | - | - | 2 hours |

| Yield | - | - | - | ~75% (Estimated) |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound hydrochloride.

Step 1: Synthesis of N-(4-Methoxybenzyloxy)phthalimide

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-hydroxyphthalimide (3.26 g, 0.02 mol) and anhydrous potassium carbonate (2.76 g, 0.02 mol) in 20 mL of anhydrous dimethylformamide (DMF).

-

Reaction Initiation: To the stirred suspension, add 4-methoxybenzyl chloride (3.13 g, 0.02 mol).

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water. A precipitate will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water. The crude N-(4-methoxybenzyloxy)phthalimide can be further purified by recrystallization from ethanol to yield a white solid.

Step 2: Synthesis of this compound Hydrochloride

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend the N-(4-methoxybenzyloxy)phthalimide (4.5 g, 0.016 mol) obtained from the previous step in 50 mL of ethanol.

-

Hydrazinolysis: To the stirred suspension, add hydrazine hydrate (~64%, ~0.6 mL, 0.019 mol) dropwise.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2 hours. During this time, a precipitate of phthalhydrazide will form.

-

Work-up: Cool the reaction mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid. This will precipitate the phthalhydrazide and form the hydrochloride salt of the desired product in solution.

-

Isolation: Remove the phthalhydrazide precipitate by filtration.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a white crystalline solid.

Visualization of the Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound hydrochloride.

A Technical Guide to O-(4-Methoxybenzyl)hydroxylamine (CAS: 21038-22-2) for Research and Development

Abstract: This document provides a comprehensive technical overview of O-(4-Methoxybenzyl)hydroxylamine, CAS number 21038-22-2, and its commonly used hydrochloride salt. It is an essential reagent in modern organic synthesis and medicinal chemistry. This guide details its physicochemical properties, safety and handling protocols, and significant applications, with a focus on its role as a protecting group for carbonyl compounds and as a key building block in the development of novel therapeutics, such as Indoleamine 2,3-dioxygenase (IDO1) inhibitors. Detailed experimental protocols and workflow visualizations are provided to support researchers, scientists, and drug development professionals in its practical application.

Introduction

This compound is a hydroxylamine derivative featuring a para-methoxybenzyl (PMB) group. This structural motif makes it an invaluable tool in synthetic chemistry. The PMB group serves as a reliable and versatile protecting group for various functional groups, particularly carbonyls, by forming stable oxime ethers.[1] These oximes effectively mask the reactivity of aldehydes and ketones throughout multi-step synthetic sequences. The stability of the methoxybenzyl derivative is a key factor in its utility.[1][2]

Beyond its role in protection chemistry, this compound is a vital intermediate in the synthesis of complex molecules and pharmaceuticals.[1] It provides a protected hydroxylamine functionality that is leveraged in the design of bioactive molecules. Notably, it has emerged as a critical scaffold in medicinal chemistry for the development of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in the immune escape mechanisms of cancer.[1][2][3] This guide consolidates the technical data, applications, and methodologies associated with this compound to facilitate its effective use in research and development.

Physicochemical Properties

The properties of this compound and its more stable, crystalline hydrochloride salt are summarized below. Quantitative data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound (Free Base)

| Property | Value |

|---|---|

| CAS Number | 21038-22-2 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Physical Form | Solid-Liquid Mixture |

| Density | 1.095 ± 0.06 g/cm³ |

| Flash Point | 144.2 ± 16.3 °C |

| Topological Polar Surface Area | 44.48 Ų |

| logP | 1.0855 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

| Purity | ≥95% |

| Storage Conditions | 4°C, protect from light |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 876-33-5 |

| Molecular Formula | C₈H₁₂ClNO₂ |

| Molecular Weight | 189.64 g/mol |

| Physical Form | White crystalline powder, Solid |

| Melting Point | 209-211 °C or 157-158 °C |

| Boiling Point | 286.5 °C at 760 mmHg |

| Solubility | Soluble in water and alcohol solvents.[4] |

| Storage Conditions | Store in a cool, dry place in a tightly closed container.[4] |

Safety and Handling

This compound hydrochloride is classified as hazardous. Appropriate safety precautions must be observed during handling and storage.

Table 3: GHS Hazard Information for this compound Hydrochloride

| Category | Information |

|---|---|

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from oxidizing agents.[4]

-

Wash hands thoroughly after handling.

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Key Applications in Research and Development

Role as a Carbonyl Protecting Group

The primary application of this compound in organic synthesis is the protection of aldehydes and ketones. It reacts with carbonyl compounds under mild conditions to form stable O-(4-methoxybenzyl) oximes. This transformation protects the carbonyl group from reacting with nucleophiles or reducing agents in subsequent synthetic steps. The PMB group can later be removed under specific oxidative or acidic conditions to regenerate the original carbonyl functionality.[5]

Utility in Medicinal Chemistry and Drug Discovery

This compound is a valuable starting material for the synthesis of complex pharmaceutical compounds.[1] Its structure is a key scaffold for creating libraries of novel molecules for biological screening. A prominent area of application is in the development of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1).[1][3] IDO1 is a heme-containing enzyme that is a key target in cancer immunotherapy. The hydroxylamine moiety can interact with the heme iron in the enzyme's active site, forming the basis for potent inhibition.[6][] Researchers have synthesized and tested various substituted O-benzylhydroxylamines, demonstrating that this class of compounds represents a promising lead for new IDO1 inhibitors.[6]

Experimental Protocols

The following sections provide representative methodologies for the use of this compound.

Protocol: Synthesis of O-(4-Methoxybenzyl) Oximes from Carbonyl Compounds

This protocol describes a general procedure for the protection of an aldehyde or ketone by forming the corresponding oxime ether. This method is adapted from standard procedures for oxime formation.[8][9]

-

Reaction Setup: To a solution of the carbonyl compound (1.0 mmol, 1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or ethanol (10 mL), add this compound hydrochloride (1.2 mmol, 1.2 equiv).

-

Base Addition: Add a mild base, such as pyridine (1.5 mmol, 1.5 equiv) or sodium acetate (1.5 mmol, 1.5 equiv), to the mixture at 0 °C to neutralize the hydrochloride and facilitate the reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure O-(4-methoxybenzyl) oxime.

Protocol: Cleavage of O-(4-Methoxybenzyl) Oximes

The regeneration of the carbonyl group from the PMB-protected oxime can be achieved under various conditions. The choice of method depends on the stability of other functional groups in the molecule.

-

Oxidative Cleavage: A common and mild method for cleaving PMB ethers involves using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[5] The reaction is typically performed in a mixture of CH₂Cl₂ and water at room temperature.

-

Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave the PMB group.[5] This method is suitable for substrates that can withstand acidic conditions. The reaction is often run in CH₂Cl₂ at 0 °C to room temperature.

-

Reductive Cleavage: Certain reductive methods can cleave the N-O bond of the oxime, which typically leads to the corresponding amine rather than regenerating the carbonyl. This pathway should be considered when planning synthetic routes.[10]

General Synthetic Strategy for this compound

While numerous suppliers provide this reagent, understanding its synthesis is valuable. It is typically prepared from a benzylamine substrate.[4] A common synthetic approach involves the O-alkylation of a protected hydroxylamine derivative.

-

Preparation of Alkylating Agent: 4-Methoxybenzyl alcohol is converted to a more reactive electrophile, such as 4-methoxybenzyl chloride or bromide, using standard methods (e.g., with SOCl₂ or PBr₃).

-

Alkylation: N-Hydroxyphthalimide, a stable and commonly used hydroxylamine surrogate, is deprotonated with a base (e.g., K₂CO₃ or NaH) and then alkylated with the 4-methoxybenzyl halide in a polar aprotic solvent like DMF.

-

Deprotection (Hydrazinolysis): The resulting O-(4-Methoxybenzyl)-N-hydroxyphthalimide is treated with hydrazine (N₂H₄) in a solvent like ethanol. This cleaves the phthalimide group, releasing the free this compound.

-

Salt Formation (Optional): The free base can be converted to the more stable hydrochloride salt by treatment with HCl in a suitable solvent like ether or methanol.

Conclusion

This compound (CAS: 21038-22-2) is a highly versatile and valuable reagent for professionals in chemical synthesis and drug discovery. Its primary function as a robust protecting group for carbonyls, combined with its utility as a foundational scaffold for developing potent enzyme inhibitors like those for IDO1, underscores its importance. This guide has provided the essential technical data on its properties, handling, and key experimental applications. By leveraging the detailed protocols and understanding the chemical principles outlined herein, researchers can effectively integrate this compound into their synthetic and medicinal chemistry programs to accelerate innovation and discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle [mdpi.com]

The Methoxybenzyl Protecting Group: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The p-methoxybenzyl (PMB) group is a versatile and widely utilized protecting group in organic synthesis, particularly in the fields of carbohydrate chemistry, peptide synthesis, and drug development.[1][2][3] Its popularity stems from its relative stability to a range of reaction conditions and, most notably, the diverse and mild methods available for its removal.[4] This technical guide provides an in-depth overview of the PMB protecting group, including its introduction, cleavage, and orthogonality, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Properties and Applications

The PMB group is typically introduced to protect hydroxyl, carboxyl, amino, and thiol functional groups.[1][2] It is structurally similar to the benzyl (Bn) group but contains a methoxy substituent at the para position of the benzene ring. This electron-donating group significantly influences the chemical properties of the PMB ether, rendering it more susceptible to cleavage under oxidative and acidic conditions compared to the unsubstituted benzyl group.[5] This enhanced lability is a key feature that allows for its selective removal in the presence of other protecting groups, a crucial aspect in the synthesis of complex molecules.[1][5]

The applications of the PMB group are extensive. In carbohydrate chemistry, it is valued for its ease of introduction and removal, which is critical when dealing with polyhydroxylated molecules.[6][7] In peptide synthesis, the PMB group can be used to protect the side chains of amino acids like glutamine and asparagine.[8][9] Furthermore, its role in drug development is significant, where it serves as a key building block and protecting group in the synthesis of various active pharmaceutical ingredients (APIs), including anticancer agents.[3]

Introduction of the Methoxybenzyl Protecting Group (Protection)

The most common method for the introduction of the PMB group is through the Williamson ether synthesis.[1][10] This involves the reaction of an alcohol with a p-methoxybenzyl halide, typically the chloride (PMB-Cl) or bromide (PMB-Br), in the presence of a base.

A variety of bases and solvent systems can be employed, with the choice often depending on the specific substrate and its solubility. Common conditions include the use of sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[1] For more sensitive substrates, alternative methods using PMB-trichloroacetimidate under acidic conditions or direct protection using p-methoxybenzyl alcohol with a catalyst like Amberlyst-15 have been developed.[10][11]

Experimental Protocol: PMB Protection of a Primary Alcohol using PMB-Cl and NaH

Materials:

-

Primary alcohol (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

p-Methoxybenzyl chloride (PMB-Cl, 1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of the primary alcohol in anhydrous THF is cooled to 0 °C in an ice bath.

-

Sodium hydride is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.

-

p-Methoxybenzyl chloride is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Cleavage of the Methoxybenzyl Protecting Group (Deprotection)

A significant advantage of the PMB group is the variety of methods available for its removal, which allows for orthogonality with other protecting groups.[1][4] Cleavage can be achieved under oxidative, acidic, or reductive conditions.

Oxidative Cleavage

Oxidative cleavage is the most common and selective method for PMB deprotection.[1] Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN) are frequently used.[6][10] The electron-rich nature of the p-methoxybenzyl ether facilitates the formation of a charge-transfer complex with the oxidant, leading to selective cleavage.[10] This method is particularly useful as it is orthogonal to many other common protecting groups, including benzyl (Bn), tert-butyldimethylsilyl (TBS), and acetyl (Ac) groups.[1]

Experimental Protocol: Oxidative Deprotection using DDQ

Materials:

-

PMB-protected alcohol (1.0 eq)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq)

-

Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

The PMB-protected alcohol is dissolved in a mixture of dichloromethane and water (e.g., 18:1 v/v).

-

DDQ is added to the solution at room temperature.

-

The reaction mixture is stirred vigorously until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The mixture is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Acidic Cleavage

The PMB group can also be removed under acidic conditions.[12] Strong acids such as trifluoroacetic acid (TFA) are commonly used.[13] The cleavage proceeds via the formation of a stable benzylic carbocation, which is facilitated by the electron-donating methoxy group.[4] This method is less selective than oxidative cleavage and may affect other acid-labile protecting groups. However, milder acidic conditions can sometimes be employed for selective removal.[14]

Quantitative Data on Deprotection Methods

The choice of deprotection method often depends on the other functional groups present in the molecule. The following table summarizes various conditions for the cleavage of PMB ethers and their compatibility with other common protecting groups.

| Deprotection Reagent/Conditions | Target Group | Orthogonal Protecting Groups (Stable) | Reference(s) |

| DDQ, CH₂Cl₂/H₂O | PMB ether | Bn, TBS, Ac, MOM, THP | [1] |

| CAN, CH₃CN/H₂O | PMB ether | - | [6] |

| TFA, CH₂Cl₂ | PMB ether | Bn (less stable) | [13][15] |

| Zn(OTf)₂, CH₃CN | PMB ether | Acid and base sensitive groups, chiral epoxides | [16] |

| CBr₄, MeOH, reflux | PMB ether | Bn, O-allyl, acetates, THP ethers | [17] |

| Electrochemical Oxidation | PMB ether | OTHP, OAc, OTBDPS, OTBS, OBn | [18][19] |

| H₂, Pd/C | PMB ether | - | [20] |

Orthogonality and Strategic Use in Synthesis

A key strength of the PMB protecting group is its orthogonality with other protecting groups.[1] This allows for the selective deprotection of one functional group while others remain intact, a fundamental strategy in the synthesis of complex molecules. For instance, a PMB ether can be selectively cleaved using DDQ in the presence of a benzyl (Bn) ether, which is stable to these conditions but can be removed by hydrogenolysis.[1] Conversely, a silyl ether like TBS can be removed with fluoride ions while the PMB group remains.

Conclusion

The p-methoxybenzyl protecting group is a powerful and versatile tool in modern organic synthesis. Its ease of introduction, stability to a range of reaction conditions, and, most importantly, the variety of mild and selective deprotection methods make it an invaluable asset for researchers, scientists, and drug development professionals. A thorough understanding of its properties and the strategic application of its orthogonal cleavage allows for the efficient and elegant synthesis of complex and biologically active molecules.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mpikg.mpg.de [mpikg.mpg.de]

- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 11. library.ncl.res.in [library.ncl.res.in]

- 12. tandfonline.com [tandfonline.com]

- 13. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 14. chem.ucla.edu [chem.ucla.edu]

- 15. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate | Bentham Science [eurekaselect.com]

- 17. academic.oup.com [academic.oup.com]

- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Protection of Alcohols | NROChemistry [nrochemistry.com]

O-(4-Methoxybenzyl)hydroxylamine free base vs hydrochloride salt

An In-depth Technical Guide to O-(4-Methoxybenzyl)hydroxylamine: Free Base vs. Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical reagent in modern organic synthesis, primarily utilized for the protection of carbonyl groups as O-protected oximes. The para-methoxybenzyl (PMB) ether moiety offers robust protection under various conditions, yet can be cleaved under specific, mild protocols, making it an invaluable tool in multi-step synthesis.[1] This reagent is commonly available in two forms: the reactive free base and the more stable hydrochloride salt. The choice between these forms has significant implications for reaction setup, handling, and storage. This guide provides a detailed comparison of their physicochemical properties, practical applications, and experimental considerations to aid researchers in making an informed selection for their specific synthetic needs.

Physicochemical Properties: A Comparative Overview

The free base and the hydrochloride salt of this compound exhibit distinct physical and chemical properties that dictate their handling, storage, and application. The salt form is a stable, crystalline solid, whereas the free base is the active nucleophilic species required for reactions.

A summary of their key properties is presented below for direct comparison.

| Property | This compound Free Base | This compound Hydrochloride Salt |

| Molecular Formula | C₈H₁₁NO₂[1][2][3] | C₈H₁₂ClNO₂[1][4] |

| Molecular Weight | 153.18 g/mol [1][2] | 189.64 g/mol [1][4][5][6][7] |

| CAS Number | 21038-22-2[1][2] | 876-33-5[1][4][5] |

| Physical State | Solid[1] | White Crystalline Solid[1][5][8] |

| Melting Point | Not available in search results | 209-211 °C[4][5] |

| Boiling Point | Not available in search results | 286.5 °C at 760 mmHg[4][5] |

| Solubility | More soluble in non-polar organic solvents | Soluble in water and alcohols[8] |

| Stability & Storage | Store at 4°C, protect from light[2] | Stable solid, store at room temperature[5] or 2-8°C |

| Reactivity | Reactive nucleophile[1] | Stable precursor, requires base for activation |

Core Application: Oxime Formation and Carbonyl Protection

The primary application of this compound is its reaction with aldehydes and ketones to form O-(4-methoxybenzyl) oximes. This transformation serves two main purposes in synthetic chemistry:

-

Carbonyl Group Protection : The resulting oxime is stable under a wide range of reaction conditions (e.g., organometallic reagents, hydrides, basic conditions), effectively protecting the carbonyl group from unwanted reactions during subsequent synthetic steps.[1]

-

Intermediate for Further Functionalization : The oxime itself can be a precursor for other functional groups.

The para-methoxybenzyl (PMB) group is particularly advantageous as it can be cleaved under relatively mild oxidative or acidic conditions to regenerate the parent carbonyl compound, a crucial step at the appropriate stage of a synthetic sequence.[1]

Head-to-Head Comparison: Practical Considerations

Stability and Handling

The hydrochloride salt is significantly more stable and has a longer shelf-life than the free base. As a crystalline solid, it is not prone to degradation from atmospheric components and is easier to weigh and handle accurately on the benchtop. The free base, being a more reactive nucleophile, can be less stable over time and may require more stringent storage conditions, such as refrigeration and protection from light.[1][2]

Reactivity and pH Control

The free base is the chemical species that actively participates in the nucleophilic attack on the carbonyl carbon. The hydrochloride salt is essentially a stabilized, inactive form. To perform an oximation reaction using the salt, it must be neutralized in situ to generate the free base. This is typically achieved by adding a non-nucleophilic base (e.g., pyridine, triethylamine, or sodium acetate) to the reaction mixture. This requirement adds an extra step to the experimental setup but provides a convenient way to handle the reagent.

Solubility

The choice between the free base and the salt is often dictated by the solvent system. The hydrochloride salt's ionic nature makes it soluble in polar protic solvents like water and ethanol.[8] This is advantageous for reactions in aqueous media or for bioconjugation applications. Conversely, the free base exhibits better solubility in a broader range of organic solvents commonly used for synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.

Caption: Decision workflow for choosing between the free base and hydrochloride salt.

Experimental Protocols

Protocol 1: General Procedure for Oxime Formation using the Hydrochloride Salt

This protocol describes a typical method for protecting a carbonyl compound using this compound hydrochloride.

-

Setup : To a solution of the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or pyridine) in a round-bottom flask, add this compound hydrochloride (1.1-1.2 equivalents).

-

Base Addition : Add a base (1.5-2.0 equivalents) to neutralize the hydrochloride and liberate the free base. If pyridine is used as the solvent, it serves as both the solvent and the base. For other solvents like ethanol, a base such as sodium acetate or triethylamine is typically added.

-

Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in an organic solvent like ethyl acetate or DCM and wash with water to remove the salt byproduct and excess base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure O-(4-methoxybenzyl) oxime.

References

- 1. This compound | 21038-22-2 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 21038-22-2 | MFCD01722038 | this compound [aaronchem.com]

- 4. O-(4-Methoxy--benzyl)hydroxylamine hydrochloride [chembk.com]

- 5. This compound hydrochloride | 876-33-5 [sigmaaldrich.com]

- 6. This compound hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility of O-(4-Methoxybenzyl)hydroxylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(4-Methoxybenzyl)hydroxylamine is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, addresses the current gap in publicly available quantitative data, and offers a framework for systematic solubility assessment.

Introduction

This compound, also known as 1-[(aminooxy)methyl]-4-methoxybenzene, is a versatile reagent in organic synthesis. Its utility is prominent in the formation of oximes and related derivatives, which are common motifs in medicinal chemistry. Despite its importance, specific quantitative data on the solubility of this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature. This guide aims to bridge this gap by providing detailed experimental protocols for researchers to determine these solubility parameters in their own laboratory settings.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl | Reference(s) |

| Molecular Formula | C₈H₁₁NO₂ | C₈H₁₂ClNO₂ | [2] |

| Molecular Weight | 153.18 g/mol | 189.64 g/mol | [2] |

| Appearance | Solid | Solid | [3][4] |

| Melting Point | Not available | 209-211 °C | [3] |

| Boiling Point | Not available | 286.5 °C at 760 mmHg | [3] |

| pKa | Not available | Not available | |

| LogP | 1.0855 (calculated) | Not available | [2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on established methods for solubility testing of organic compounds.[5][6][7][8][9]

3.1. Materials and Equipment

-

This compound (purity ≥95%)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the desired organic solvent.

-

Seal the vial and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24 hours) to ensure that equilibrium is reached.[8]

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the amount of dissolved solute.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the specific solvent at the given temperature. The solubility is typically expressed in mg/mL or mol/L.

-

3.3. Qualitative Solubility Assessment

For a rapid preliminary assessment, a qualitative approach can be employed.[5][6][7]

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of the test solvent in portions, shaking vigorously after each addition.[5]

-

Observe whether the solid dissolves completely.

-

Categorize the solubility as "soluble," "partially soluble," or "insoluble."

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be organized into a clear and structured table for easy comparison.

Table 2: Solubility of this compound in Various Organic Solvents (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Chloroform | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Visualization of Experimental Workflow

The logical flow of the solubility determination process is illustrated in the following diagram.

Caption: Workflow for Quantitative Solubility Determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors:

-

Polarity: The "like dissolves like" principle is a primary determinant.[8] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. This compound has both polar (hydroxylamine and methoxy groups) and non-polar (benzene ring) regions, suggesting it will have varying degrees of solubility in a range of solvents.

-

Temperature: For most solid solutes, solubility increases with temperature.[8] This is an important consideration for processes like recrystallization.

-

Hydrogen Bonding: The hydroxylamine group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.

Conclusion

References

- 1. This compound hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound hydrochloride | 876-33-5 [sigmaaldrich.com]

- 4. This compound hydrochloride | 876-33-5 [sigmaaldrich.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. www1.udel.edu [www1.udel.edu]

Methodological & Application

Application Notes and Protocols for the Use of O-(4-Methoxybenzyl)hydroxylamine as a Protecting Group for Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Methoxybenzyl)hydroxylamine is a valuable reagent for the protection of ketones in multi-step organic synthesis. It reacts with the carbonyl group of a ketone to form a stable O-(4-methoxybenzyl)oxime. This protecting group is robust under various reaction conditions and can be selectively removed when desired, making it an effective tool in the synthesis of complex molecules, including pharmaceuticals and natural products. The p-methoxybenzyl (PMB) group offers distinct advantages in terms of its stability and specific deprotection methods, which can be orthogonal to other protecting groups.[1]

These application notes provide a detailed overview of the procedures for the protection of ketones using this compound and the subsequent deprotection of the resulting O-(4-methoxybenzyl)oximes.

Protection of Ketones

The reaction of a ketone with this compound results in the formation of an O-(4-methoxybenzyl)oxime, effectively protecting the carbonyl functionality. The reaction generally proceeds under mild conditions and affords high yields.

General Workflow for Ketone Protection

Caption: General workflow for the protection of ketones as O-(4-methoxybenzyl)oximes.

Experimental Protocol: Protection of a Generic Ketone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Ketone (1.0 equiv)

-

This compound hydrochloride (1.1 - 1.5 equiv)

-

Pyridine or Sodium Acetate (1.1 - 2.0 equiv, if using the hydrochloride salt)

-

Ethanol or other suitable solvent

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a solution of the ketone in ethanol, add this compound hydrochloride and pyridine (or sodium acetate).

-

Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure O-(4-methoxybenzyl)oxime.

Quantitative Data for Oxime Formation (Analogous Systems)

| Carbonyl Compound | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Various Aldehydes/Ketones | Bi₂O₃ | Solvent-free | 0.1 - 2 | 60 - 98 | [2] |

| Various Aldehydes/Ketones | KOH | Refluxing EtOH | 3 | 60 - 98 | (Not specified) |

Deprotection of O-(4-Methoxybenzyl)oximes

The cleavage of the O-(4-methoxybenzyl)oxime to regenerate the parent ketone can be achieved under various conditions, primarily oxidative or acidic. The choice of deprotection method will depend on the other functional groups present in the molecule.

Deprotection Methods

Several reagents can be employed for the deprotection of p-methoxybenzyl (PMB) ethers, which are analogous to O-(4-methoxybenzyl)oximes. These methods are expected to be applicable for the cleavage of O-(4-methoxybenzyl)oximes.

-

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are commonly used for the oxidative cleavage of PMB ethers. However, it is noteworthy that DDQ has been reported to be ineffective for the cleavage of PMB esters, which may have implications for the corresponding oximes.[1]

-

Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can be used to cleave the PMB group. This method is often performed in the presence of a scavenger like anisole or triethylsilane to trap the liberated p-methoxybenzyl cation and prevent side reactions.

General Workflow for Deprotection

Caption: General workflow for the deprotection of O-(4-methoxybenzyl)oximes.

Experimental Protocols for Deprotection

Materials:

-

O-(4-Methoxybenzyl)oxime (1.0 equiv)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 2.5 equiv)

-

Dichloromethane (CH₂Cl₂) and Water (e.g., 18:1 v/v)

-

Saturated aqueous sodium bicarbonate solution

-

Standard laboratory glassware and workup reagents

Procedure: [3]

-

Dissolve the O-(4-methoxybenzyl)oxime in a mixture of CH₂Cl₂ and water.

-

Cool the solution to 0 °C and add DDQ in one portion.

-

Stir the reaction mixture at 0 °C for a short period (e.g., 30 minutes) and then allow it to warm to room temperature.

-

Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the parent ketone.

Materials:

-

O-(4-Methoxybenzyl)oxime (1.0 equiv)

-

Trifluoroacetic acid (TFA) (e.g., 10% v/v solution)

-

Dichloromethane (CH₂Cl₂)

-

Anisole (as a scavenger, 1-2 equiv)

-

Saturated aqueous sodium bicarbonate solution

-

Standard laboratory glassware and workup reagents

Procedure: [1]

-

Dissolve the O-(4-methoxybenzyl)oxime and anisole in CH₂Cl₂.

-

Cool the solution to 0 °C.

-

Add a solution of TFA in CH₂Cl₂ dropwise to the reaction mixture.

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the parent ketone.

Quantitative Data for Deprotection (Analogous Systems)

The following table summarizes quantitative data for the deprotection of analogous p-methoxybenzyl (PMB) ethers and esters. These conditions and yields can serve as a starting point for the deprotection of O-(4-methoxybenzyl)oximes.

| Substrate (Analogous) | Reagent | Solvent | Time (h) | Yield (%) | Reference |

| S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | DDQ | CH₂Cl₂/H₂O | 1.5 | 78 | [3] |

| S-Phenyl 4-O-benzyl-3-O-(4-methoxybenzyl)-2-O-pivaloyl-α-L-thiorhamnopyranoside | DDQ | CH₂Cl₂/H₂O | 4 | 74 | [3] |

| PMB ester of an antibiotic intermediate | 10% TFA | CH₂Cl₂ | - | Quantitative | [1] |

| N-(p-methoxybenzyl)indole derivative | TFA | Benzene | - | 52 | [4] |

Conclusion

This compound is a versatile protecting group for ketones, offering robust protection and multiple options for selective deprotection. The formation of the O-(4-methoxybenzyl)oxime typically proceeds in high yield under mild conditions. Cleavage can be achieved through oxidative methods with reagents like DDQ or under acidic conditions using TFA. The choice of deprotection strategy should be made based on the overall synthetic route and the compatibility of other functional groups present in the molecule. The provided protocols, based on analogous systems, offer a solid foundation for the application of this protecting group in complex organic synthesis. Further optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols for Oxime Ligation Using O-(4-Methoxybenzyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly chemoselective bioorthogonal reaction that forms a stable oxime bond from the condensation of an aminooxy-functionalized molecule with an aldehyde or ketone.[1] This reaction is particularly valuable in bioconjugation, drug delivery, and materials science due to its efficiency under mild, aqueous conditions and the stability of the resulting oxime linkage.[1] O-(4-Methoxybenzyl)hydroxylamine is a key reagent in this field, with the 4-methoxybenzyl (PMB) group serving as a versatile protecting group that can be cleaved under specific conditions. This document provides detailed protocols and application notes for performing oxime ligation using this compound.

Core Principles of Oxime Ligation

The formation of an oxime bond is a condensation reaction between the nucleophilic aminooxy group of this compound and an electrophilic aldehyde or ketone. The reaction proceeds through a tetrahedral intermediate, followed by dehydration to yield the stable oxime product. The reaction rate is pH-dependent, with optimal rates typically observed in slightly acidic conditions (pH 4-5).[1] However, the use of nucleophilic catalysts, such as aniline and its derivatives, can significantly accelerate the reaction at neutral pH, making it highly suitable for biological applications where acidic conditions may be detrimental.[1] Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to reduced steric hindrance.[1]

Data Presentation

The efficiency of aniline-catalyzed oxime ligation is significantly higher than the uncatalyzed reaction. The following table summarizes representative kinetic data for oxime ligation reactions under different catalytic conditions. While this data is for a model system, it provides a strong indication of the expected rate enhancements when using this compound in the presence of an aniline catalyst.

| Reactants | Catalyst (Concentration) | pH | Rate Constant (M⁻¹s⁻¹) | Fold Acceleration (vs. Uncatalyzed) |

| Aminooxy-functionalized Peptide + Aldehyde | None | 7 | ~0.2 | 1 |

| Aminooxy-functionalized Peptide + Aldehyde | Aniline (10 mM) | 7 | ~8 | 40 |

| Aminooxy-functionalized Peptide + Aldehyde | p-Phenylenediamine (2 mM) | 7 | ~24 | 120 |

| Aminooxy-functionalized Peptide + Aldehyde | m-Phenylenediamine (100 mM) | 7 | ~27 | 135 |

Note: Data is compiled from studies on similar oxime ligation systems and is intended to be representative. Actual rates with this compound may vary depending on the specific substrates and reaction conditions.

Visualizations

Chemical Reaction Mechanism

The following diagram illustrates the aniline-catalyzed mechanism of oxime ligation.

Caption: Aniline-catalyzed oxime ligation mechanism.

Experimental Workflow

This diagram outlines a typical experimental workflow for oxime ligation in a bioconjugation context.

Caption: Experimental workflow for bioconjugation via oxime ligation.

Signaling Pathway Application: Targeted Drug Delivery

The following diagram illustrates a conceptual signaling pathway for targeted drug delivery utilizing oxime ligation. In this model, a nanoparticle carrying a drug is functionalized with an aldehyde. This nanoparticle targets cancer cells that have been engineered to express an aminooxy group on their surface, leading to site-specific drug delivery.

Caption: Targeted drug delivery via cell surface oxime ligation.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation in Aqueous Buffer

This protocol is suitable for the conjugation of a biomolecule containing an aldehyde or ketone to this compound.

Materials:

-

Aldehyde or ketone-functionalized biomolecule

-

This compound hydrochloride

-

Reaction Buffer: 100 mM Phosphate Buffer or Acetate Buffer, pH 4.5-7.0

-

Aniline stock solution (e.g., 1 M in DMSO)

-

Purification system (e.g., RP-HPLC, Size Exclusion Chromatography)

-

Analytical instruments (e.g., LC-MS, SDS-PAGE)

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve the aldehyde or ketone-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound hydrochloride in the reaction buffer (e.g., 100 mM).

-

-

Ligation Reaction:

-

In a microcentrifuge tube, combine the biomolecule solution with a 10-50 fold molar excess of the this compound solution.

-

Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress should be monitored.

-

-

Monitoring the Reaction:

-

At various time points, take an aliquot of the reaction mixture and analyze it by RP-HPLC or LC-MS to determine the extent of conjugation. For protein conjugations, SDS-PAGE can also be used to visualize the formation of the higher molecular weight conjugate.

-

-

Purification of the Conjugate:

-

Once the reaction has reached the desired level of completion, purify the conjugate from excess reagents and catalyst using an appropriate chromatographic method.

-

For proteins, size exclusion chromatography is often effective.

-

For smaller molecules and peptides, preparative RP-HPLC is a common choice.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate by mass spectrometry.

-

Protocol 2: Small Molecule Oxime Formation in Organic Solvent

This protocol is suitable for the synthesis of small molecule oximes using this compound.

Materials:

-

Aldehyde or ketone

-

This compound hydrochloride

-

Anhydrous solvent (e.g., Ethanol, Methanol, DMF)

-

Base (e.g., Pyridine, Triethylamine)

-

Stirring apparatus and inert atmosphere setup (e.g., nitrogen or argon)

-

Analytical TLC plates

-

Purification system (e.g., Flash chromatography)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent.

-

Add this compound hydrochloride (1.1-1.5 equivalents).

-

Add the base (2.0 equivalents) to neutralize the hydrochloride and facilitate the reaction.

-

-

Reaction:

-

Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the carbonyl compound.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure oxime.

-

-

Characterization:

-

Characterize the purified product by NMR spectroscopy and mass spectrometry.

-

References

Application Notes and Protocols for O-(4-Methoxybenzyl)hydroxylamine in Protein Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Methoxybenzyl)hydroxylamine is a pivotal reagent in the field of bioconjugation, enabling the precise and stable covalent modification of proteins and other biomolecules.[1][2][3][4] Its utility is centered on the highly efficient and chemoselective reaction between its aminooxy group and a carbonyl moiety (aldehyde or ketone) on a target protein, forming a stable oxime bond. This process, known as oxime ligation, is a cornerstone of "click chemistry" due to its bioorthogonality, proceeding under mild, aqueous conditions with minimal side reactions.[5] The resulting 4-methoxybenzyl (PMB) protected oxime offers robust stability, making it suitable for a wide array of applications, from the development of antibody-drug conjugates (ADCs) to the creation of novel biomaterials.[1][6]

This document provides detailed application notes and experimental protocols for the use of this compound in protein bioconjugation, complete with quantitative data, step-by-step methodologies, and illustrative diagrams to guide researchers in this powerful technique.

Core Principles of Oxime Ligation

The foundation of this bioconjugation strategy is the reaction between the nucleophilic aminooxy group of this compound and an electrophilic aldehyde or ketone on the protein. This reaction is highly chemoselective, meaning it does not cross-react with other functional groups typically found in proteins, such as amines or thiols.[5]

The formation of the oxime bond is a two-step process:

-

Nucleophilic Attack: The nitrogen atom of the aminooxy group attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[5]

-

Dehydration: This intermediate then loses a water molecule to form the stable C=N-O oxime bond.[5]

The reaction rate is pH-dependent, with optimal conditions typically in the slightly acidic range (pH 4.5-7).[5] Furthermore, the reaction can be significantly accelerated by the addition of a nucleophilic catalyst, most commonly aniline or its derivatives.[7] The resulting oxime bond is significantly more stable to hydrolysis than corresponding imine or hydrazone bonds, a critical feature for creating long-lasting bioconjugates.[7][8][9][10]

Data Presentation: Quantitative Insights into Oxime Ligation

While specific kinetic data for this compound is not extensively published in a comparative format, the following tables summarize representative quantitative data for oxime ligation reactions under various conditions, providing a baseline for experimental design.

Table 1: Typical Reaction Conditions and Yields for Oxime Ligation

| Parameter | Condition | Typical Yield | Reference(s) |

| pH | 4.5 - 5.5 | High | [5] |

| 6.0 - 7.0 | Moderate to High | [5] | |

| Temperature | 4°C | Slower, suitable for sensitive proteins | [5] |

| 25°C (Room Temperature) | Standard condition | [5] | |

| 37°C | Faster, for robust proteins | [5] | |

| Reactant Ratio (Hydroxylamine:Protein) | 10:1 to 100:1 molar excess | > 90% | [5] |

| Catalyst (Aniline) | 10-100 mM | Significant rate enhancement | [7] |

Table 2: Comparative Stability of Different Bioconjugation Linkages

| Linkage Type | Relative Hydrolytic Stability (at pH 7) | Key Characteristics | Reference(s) |

| Oxime | Very High | Highly stable under physiological conditions. | [8][9][10] |

| Hydrazone | Moderate | Less stable than oximes, can be pH-labile. | [5][8][9][10] |

| Thioether | Very High | Formed via maleimide-thiol chemistry; very stable. | N/A |

| Amide | Very High | Formed via NHS ester-amine chemistry; very stable. | [11] |

Experimental Protocols

This section provides detailed protocols for the key steps in the bioconjugation of proteins using this compound.

Protocol 1: Introduction of Aldehyde Groups into a Protein via Periodate Oxidation of N-terminal Serine

This protocol is suitable for proteins with an accessible N-terminal serine residue.

Materials:

-

Protein with N-terminal serine (1-5 mg/mL)

-

Sodium periodate (NaIO₄) solution (100 mM in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting column (e.g., PD-10)

-

Reaction buffer: 100 mM sodium phosphate, pH 6.0

Procedure:

-

Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.

-

Add the sodium periodate solution to the protein solution to a final concentration of 2 mM.

-

Incubate the reaction mixture in the dark at room temperature for 20 minutes.

-

Quench the reaction by adding glycerol to a final concentration of 10 mM and incubating for 5 minutes.

-

Remove excess sodium periodate and byproducts by passing the solution through a desalting column equilibrated with the reaction buffer (100 mM sodium phosphate, pH 6.0).

-

The resulting protein solution now contains an N-terminal glyoxylyl group (an aldehyde) and is ready for conjugation.

Protocol 2: Bioconjugation of an Aldehyde-Modified Protein with this compound

Materials:

-

Aldehyde-modified protein (from Protocol 1)

-

This compound hydrochloride (dissolved in reaction buffer)

-

Aniline solution (1 M in DMSO or water, freshly prepared)

-

Reaction buffer: 100 mM sodium phosphate, pH 6.0

-

Quenching solution (e.g., 1 M acetone in water)

-

Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

Procedure:

-

To the solution of the aldehyde-modified protein, add this compound to a final concentration that is a 50-100 fold molar excess relative to the protein.

-

If catalysis is desired, add the aniline stock solution to a final concentration of 20-50 mM.

-

Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.[12]

-

(Optional) Quench the reaction by adding an excess of the quenching solution to react with any remaining this compound.

-

Purify the protein conjugate from excess reagents and byproducts using a suitable chromatography method such as SEC.

Protocol 3: Characterization of the Protein Conjugate

Methods:

-

SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent modification and determine the number of conjugated molecules per protein.[12][13]

-

UV-Vis Spectroscopy: The 4-methoxybenzyl group has a characteristic UV absorbance that can be used for quantification if the extinction coefficient is known.

-

HPLC (Reversed-Phase or Size-Exclusion): To assess the purity of the conjugate and separate it from unconjugated protein.[13]

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 21038-22-2 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. biopharma-asia.com [biopharma-asia.com]

- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Pharmaceutical Intermediates with O-(4-Methoxybenzyl)hydroxylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Methoxybenzyl)hydroxylamine (PMB-hydroxylamine) is a crucial reagent in the synthesis of pharmaceutical intermediates, particularly in the development of hydroxamic acid-based therapeutics. The 4-methoxybenzyl (PMB) group serves as an effective protecting group for the hydroxylamine functionality, allowing for selective reactions at the nitrogen atom. This protecting group is stable under various reaction conditions and can be readily cleaved under mild acidic conditions, making it an ideal choice for multi-step syntheses of complex molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, specifically the O-protected precursor of the histone deacetylase (HDAC) inhibitor Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA). HDAC inhibitors are a class of epigenetic drugs that have shown significant promise in cancer therapy.

Core Applications

This compound is primarily utilized in the synthesis of hydroxamic acids, which are important pharmacophores in a variety of drug candidates. The hydroxamic acid moiety is a potent zinc-binding group, enabling the inhibition of metalloenzymes such as histone deacetylases.

Key Applications Include:

-

HDAC Inhibitors: Synthesis of drugs like Vorinostat and Belinostat for cancer treatment.

-

IDO1 Inhibitors: Development of therapeutics targeting the indoleamine 2,3-dioxygenase 1 enzyme for immunotherapy.[1]

-

Protecting Group Chemistry: Used to protect the hydroxylamine group during complex organic syntheses.[1]

Experimental Protocols

This section details the synthesis of an O-(4-methoxybenzyl)-protected Vorinostat intermediate, a critical step in the overall synthesis of the final active pharmaceutical ingredient.

Protocol 1: Synthesis of Suberanilic Acid

Suberanilic acid is the precursor that is subsequently coupled with this compound.

Reaction Scheme:

Materials:

-

Suberic acid

-

Aniline

-

Pyridine

-

Toluene

Procedure:

-

A mixture of suberic acid (1 equivalent) and aniline (1.2 equivalents) in toluene is heated to reflux.

-

The water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.

-